molecular formula C₁₉H₁₆D₄Br₂O B1155665 3,3-Bis(4-bromobenzyl)pent-4-en-1-ol-d4

3,3-Bis(4-bromobenzyl)pent-4-en-1-ol-d4

Cat. No.: B1155665
M. Wt: 428.19
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Bis(4-bromobenzyl)pent-4-en-1-ol-d4 is a deuterated organic compound featuring two 4-bromobenzyl groups attached to a pentenol backbone. The incorporation of deuterium (d4) at specific positions may enhance metabolic stability or serve as a tracer in pharmacokinetic studies .

Properties

Molecular Formula

C₁₉H₁₆D₄Br₂O

Molecular Weight

428.19

Synonyms

4-​bromo-​γ-​[(4-​bromophenyl)​methyl]​-​γ-​ethenyl-benzenebutanol-d4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

a. 3,3-Bis(4-methoxybenzyl)pent-4-en-1-ol-d4 This analogue replaces bromine atoms with methoxy groups, altering electronic and steric properties. Such substitutions may influence solubility, reactivity, and interactions in biological systems .

b. 3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazoles These triazole derivatives share the 4-bromobenzyl motif but differ in their core structure. The triazole ring confers rigidity and hydrogen-bonding capacity, which may enhance antimicrobial activity (MIC values: 12.5–50 μg/mL against Bacillus subtilis and Escherichia coli).

c. Brompheniramine Maleate An antihistamine synthesized from 4-bromobenzyl chloride, brompheniramine highlights the utility of bromobenzyl groups in drug design. Its alkylamine structure contrasts with the pentenol-d4 scaffold, illustrating divergent applications (H1 receptor antagonism vs.

Physicochemical Properties

  • Phase Transitions:
    4-Bromobenzyl alcohol (pBBA) undergoes phase transitions at 217 K (first-order) and 195 K (higher-order), influenced by hydrogen bonding and crystal packing. The target compound’s bulky bis-bromobenzyl groups may disrupt such transitions, altering thermal stability .
  • Deuterium Effects: Deuteration typically reduces metabolic clearance (e.g., by inhibiting CYP450-mediated oxidation).

Reactivity and Stability

4-Bromobenzyl bromide exhibits higher reactivity in alkylation reactions compared to closed-ring analogues (3× faster kinetics) . The target compound’s bromine atoms may similarly enhance electrophilicity, facilitating nucleophilic substitutions or cross-coupling reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.